7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol, also known as Epetraborole, is a boron-containing heterocyclic compound with significant pharmaceutical potential. This compound has garnered attention for its ability to inhibit certain bacterial enzymes, making it a candidate for the treatment of various infections, particularly those caused by antibiotic-resistant strains.
The compound is derived from the benzo[c][1,2]oxaborole scaffold, which has been explored in medicinal chemistry for its unique properties. It is classified under compounds that target bacterial resistance mechanisms and has been studied extensively in the context of antimicrobial therapy.
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol falls under the category of boron-containing heterocycles. Its classification is significant in medicinal chemistry due to its structural uniqueness and potential therapeutic applications.
The synthesis of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves several steps that include the formation of the boron-containing ring structure and functionalization with hydroxypropyl groups. Common synthetic routes may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are typically employed to characterize the synthesized compound.
The molecular formula for 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol is , with a molecular weight of approximately 237.06 g/mol. The compound features a boron atom integrated into a five-membered ring structure that includes oxygen atoms.
Key structural data includes:
The three-dimensional conformation of the molecule can be analyzed using computational chemistry tools to predict its behavior in biological systems.
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol participates in various chemical reactions typical of boron-containing compounds. These may include:
Reactivity studies often involve monitoring reaction kinetics and mechanisms using spectroscopic methods to provide insights into how the compound interacts with other molecules.
The mechanism of action for 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol primarily involves its role as an inhibitor of bacterial enzymes, specifically targeting the leucyl-tRNA synthetase in bacteria. By binding to this enzyme, it disrupts protein synthesis, leading to bacterial cell death.
Studies have shown that this compound exhibits potent antibacterial activity against various strains, including those resistant to other antibiotics. The binding affinity and inhibition constants are often determined through biochemical assays.
Relevant data from stability studies indicate that the compound maintains its integrity over a range of pH levels but may degrade under extreme conditions.
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3H)-ol has promising applications in:
Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing its efficacy and reducing potential side effects in clinical applications.
Nucleophilic aromatic substitution (SNAr) serves as the cornerstone for introducing the 3-hydroxypropyl moiety onto the benzoxaborole scaffold. This approach capitalizes on the enhanced electrophilicity of halogenated benzoxaboroles at the para-position relative to the boronate functionality. As demonstrated in antimycobacterial benzoxaborole syntheses, 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol undergoes regioselective acylation with in-situ-activated carboxylic acids to install carboxamide linkages, though alkoxylation follows analogous electronic principles [2]. For 7-substituted derivatives, the C7 position exhibits heightened reactivity toward oxygen nucleophiles due to the combined electronic effects of the boron atom and adjacent substituents. Key considerations include:
Table 1: Nucleophilic Substitution Efficiency with Varied Leaving Groups
Substrate | Leaving Group | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
7-Bromo-benzoxaborole | Br | Cs₂CO₃ | DMF | 80 | 85 |
7-Chloro-benzoxaborole | Cl | Cs₂CO₃ | DMF | 110 | 62 |
7-Fluoro-benzoxaborole | F | K₂CO₃ | NMP | 60 | 91 |
The construction of the oxaborole ring represents a critical step, with catalyst choice dictating reaction efficiency and impurity profiles. Two predominant methodologies exist:
Lewis Acid-Catalyzed Cyclization:BF₃·OEt₂ (5–10 mol%) facilitates dehydrative cyclization of ortho-hydroxymethyl phenylboronic acids by activating the boronic acid group. This method achieves high yields (>90%) but suffers from boron entrainment, requiring extensive aqueous washes to remove catalytic residues. Impurities include boroxine byproducts and BF₃-adducts, complicating purification [9].
Base-Mediated Cyclization:Triethylamine (TEA) or DBU (1–2 equiv) promotes cyclization via deprotonation, forming a boronate anion that undergoes intramolecular SN2 attack. While avoiding metal contamination, this route is sensitive to steric hindrance. Electron-deficient substrates cyclize efficiently at 25°C (e.g., 4-CN derivative: 95% yield), whereas electron-rich analogs require heating (80°C, ≤75% yield) [3] [9].
Table 2: Cyclization Efficiency Under Different Catalytic Systems
Catalyst System | Temp (°C) | Time (h) | Substituent Effects | Yield Range (%) |
---|---|---|---|---|
BF₃·OEt₂ (10 mol%) | 25 | 1–2 | Tolerates e⁻-donating/donating groups | 88–94 |
TEA (1.5 equiv) | 25 | 4–6 | Requires e⁻-withdrawing groups | 90–95 |
DBU (1.2 equiv) | 80 | 3–5 | Compatible with alkyl substituents | 70–75 |
Solvent polarity profoundly impacts both nucleophilic substitution and cyclization steps:
Cyclization solvent selection also affects crystal packing: DMSO solvates induce polymorphs with lower melting points (mp Δ = 15–20°C), complicating crystallization [3].
Scale-up of 7-(3-hydroxypropyl)benzoxaborole synthesis faces three critical bottlenecks:
Conventional silica gel chromatography often degrades benzoxaboroles due to boronate-ester cleavage or Lewis acid-mediated decomposition. Optimized methods include:
Critical considerations involve boron-specific detection in HPLC (post-column reaction with azomethine-H) and avoiding alcohols during crystallization to prevent transesterification [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9